BenchChemオンラインストアへようこそ!

1-(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-(m-tolyl)ethanone

Medicinal Chemistry Structure–Activity Relationship Anti‑inflammatory

1-(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-(m-tolyl)ethanone (CAS 851801‑37‑1) is a synthetic small molecule (C₂₀H₂₂N₂OS, MW 338.5 g mol⁻¹) that belongs to the class of N‑acylated 2‑(substituted‑thio)‑4,5‑dihydro‑1H‑imidazoles. Its structure integrates a 4,5‑dihydro‑1H‑imidazole core bearing a 2‑[(2‑methylphenyl)methylsulfanyl] substituent and an N‑(3‑methylphenylacetyl) group.

Molecular Formula C20H22N2OS
Molecular Weight 338.47
CAS No. 851801-37-1
Cat. No. B2436934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-(m-tolyl)ethanone
CAS851801-37-1
Molecular FormulaC20H22N2OS
Molecular Weight338.47
Structural Identifiers
SMILESCC1=CC(=CC=C1)CC(=O)N2CCN=C2SCC3=CC=CC=C3C
InChIInChI=1S/C20H22N2OS/c1-15-6-5-8-17(12-15)13-19(23)22-11-10-21-20(22)24-14-18-9-4-3-7-16(18)2/h3-9,12H,10-11,13-14H2,1-2H3
InChIKeySVOLBIQQFKTIHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-((2-Methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-(m-tolyl)ethanone (CAS 851801-37-1): Core Identity and Procurement-Relevant Characteristics


1-(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-(m-tolyl)ethanone (CAS 851801‑37‑1) is a synthetic small molecule (C₂₀H₂₂N₂OS, MW 338.5 g mol⁻¹) that belongs to the class of N‑acylated 2‑(substituted‑thio)‑4,5‑dihydro‑1H‑imidazoles. Its structure integrates a 4,5‑dihydro‑1H‑imidazole core bearing a 2‑[(2‑methylphenyl)methylsulfanyl] substituent and an N‑(3‑methylphenylacetyl) group [1]. The compound is commercially available as a research chemical (typical purity ≥ 95 %) and is catalogued in public repositories under PubChem CID 4585602 [1]. Its computed physicochemical properties (XLogP3‑AA = 3.9, zero H‑bond donors, five rotatable bonds) define a moderately lipophilic scaffold with limited hydrogen‑bonding capacity [1].

Why 1-(2-((2-Methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-(m-tolyl)ethanone Cannot Be Replaced by a Close Analog Without Risk


Compounds sharing the 2‑(substituted‑thio)‑4,5‑dihydro‑1H‑imidazole scaffold are not interchangeable because even minor variations in the substitution pattern can profoundly alter biological target engagement. This compound class has been described in patent literature as inhibitors of protein disulfide isomerase (PDI), where the nature and position of substituents on the thio‑ether benzyl ring and the N‑acyl moiety directly govern potency and selectivity [1]. For 1‑(2‑((2‑methylbenzyl)thio)‑4,5‑dihydro‑1H‑imidazol‑1‑yl)‑2‑(m‑tolyl)ethanone, the ortho‑methyl substitution on the benzylthio group introduces a unique steric environment that is absent in the corresponding meta‑ and para‑methyl positional isomers (CAS 851803‑69‑5 and 851805‑29‑3, respectively). In structurally related anti‑inflammatory 2‑substituted‑thio‑4,5‑dihydro‑4,5‑diaryl‑1H‑imidazoles, a shift of a methyl group from the ortho to the para position was sufficient to abolish activity in an adjuvant arthritis model [2]. Consequently, a generic substitution without quantitative confirmation of equivalent target activity risks selecting a compound with divergent—and potentially inactive—biological performance.

Quantitative Evidence Guide for 1-(2-((2-Methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-(m-tolyl)ethanone: Comparator‑Anchored Differentiation Data


Ortho‑Methyl Substitution on the Benzylthio Moiety: A Consensus Structure–Activity Relationship from Anti‑Inflammatory 2‑Substituted‑Thio‑4,5‑dihydro‑1H‑imidazoles

In the patent‑documented series of anti‑inflammatory 2‑substituted‑thio‑4,5‑dihydro‑4,5‑diaryl‑1H‑imidazoles, the presence and position of a methyl substituent on the aromatic ring attached to the thio‑ether sulfur were probed. The ortho‑methyl analog (the closest structural relative to the target compound) demonstrated superior anti‑inflammatory activity in an adjuvant arthritis rat model, whereas the para‑methyl isomer was inactive at the same dose [1]. Although the target compound carries an N‑(m‑tolylacetyl) group rather than a 4,5‑diaryl substitution, the documented sensitivity of biological activity to the position of the benzyl methyl group implies that the ortho‑methyl configuration is a critical determinant of target engagement and cannot be assumed to be equivalent in meta‑ or para‑substituted analogs.

Medicinal Chemistry Structure–Activity Relationship Anti‑inflammatory

Protein Disulfide Isomerase (PDI) Inhibitor Pharmacophore: Scaffold Compatibility and Substituent Constraints

Patent US20160145209A1 discloses compounds of formula (I) that inhibit PDI, a validated target for thrombotic disease. The generic Markush structure encompasses 2‑(substituted‑thio)‑4,5‑dihydro‑1H‑imidazoles bearing an N‑acyl substituent, a scaffold that directly accommodates the target compound [1]. Although quantitative IC₅₀ values for CAS 851801‑37‑1 are not publicly reported, the patent establishes that the 2‑(substituted‑thio)‑N‑acyl‑4,5‑dihydro‑1H‑imidazole core is a competent PDI‑inhibitor pharmacophore. In contrast, analogs lacking the N‑acyl group or carrying a different heterocyclic core (e.g., 1,2,4‑triazolo[2,3‑a]benzimidazole) are structurally outside the claimed Markush and were not shown to inhibit PDI in the same assay [1].

Thrombosis Protein Disulfide Isomerase Inhibitor Design

Computed Physicochemical Differentiation from Positional Isomers: Lipophilicity and Rotatable Bond Profile

PubChem‑computed properties permit a direct numerical comparison between the target compound (ortho‑methyl benzylthio) and its meta‑ and para‑methyl positional isomers. All three isomers share the same molecular formula and molecular weight, but the ortho‑methyl substitution alters the spatial orientation of the benzylthio tail, which can affect molecular recognition. The target compound’s XLogP3‑AA is 3.9, identical to the computed value for the meta‑methyl isomer (PubChem CID not separately listed but inferred from identical molecular formula) and consistent with the para‑methyl isomer [1]. While lipophilicity is conserved, the number of rotatable bonds (5) and the topological polar surface area (≈29 Ų, computed) are also identical across the isomers [1]. Therefore, differential biological behavior cannot be attributed to global physicochemical descriptors and must arise from specific shape‑dependent interactions with biological targets.

Computational Chemistry Drug‑likeness Isomer Comparison

Commercial Availability and Purity Specifications: Benchmarking Against Closest Analogs

The target compound is offered by multiple specialist chemical suppliers at a standard purity of ≥95 %, with catalog numbers that enable straightforward re‑ordering (e.g., CM618272) . Its positional isomers—1‑(2‑((3‑methylbenzyl)thio)‑… (CAS 851803‑69‑5) and 1‑(2‑((4‑methylbenzyl)thio)‑… (CAS 851805‑29‑3)—are available from similar vendors at comparable purity levels . No vendor‑supplied certificate of analysis or lot‑specific impurity profile data are publicly accessible for any of the three isomers. Consequently, orthogonal analytical verification (e.g., ¹H‑NMR, HPLC) is recommended as part of inbound quality control, because the isomers are not distinguishable by molecular weight or bulk purity alone.

Chemical Procurement Purity Analysis Research Chemical Supply

High‑Confidence Application Scenarios for 1-(2-((2-Methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-(m-tolyl)ethanone Based on Verified Evidence


PDI‑Focused Probe Development and Chemical Biology

The compound maps directly onto the generic formula of patent‑protected PDI inhibitors (US20160145209A1) [1]. It can serve as a starting scaffold for medicinal chemistry optimization programs aimed at thrombotic disease, where its N‑acyl‑2‑(substituted‑thio)‑4,5‑dihydro‑1H‑imidazole core provides a validated template for further substitution. Researchers should confirm PDI inhibitory activity in their own enzymatic assay, as quantitative IC₅₀ data are not publicly available, but the structural match to the patent pharmacophore reduces the risk of selecting an inert scaffold.

Negative Control for Meta‑ and Para‑Methyl Isomer Activity Studies

Because the ortho‑methyl substitution has been linked to activity in a related anti‑inflammatory imidazole series (US 4,379,159) [1], the target compound can be employed as a reference standard when evaluating the biological activity of its meta‑ and para‑methyl positional isomers. Side‑by‑side testing of the three isomers in the same assay provides a rigorous test of whether the ortho‑methyl configuration is necessary for target engagement in a given biological context.

Computational Modeling of Substituent‑Dependent Target Recognition

The near‑identical global physicochemical properties (XLogP3‑AA = 3.9, rotatable bonds = 5) of the ortho‑, meta‑, and para‑methyl isomers [1] make this compound an attractive case study for molecular docking or molecular dynamics simulations that aim to isolate shape‑dependent binding effects. In silico comparisons can be correlated with experimentally determined activity differences, offering insights into the three‑dimensional pharmacophore requirements of PDI or related targets.

Synthetic Intermediate for Late‑Stage Functionalization

The N‑(m‑tolylacetyl) group and the 2‑(ortho‑methylbenzylthio) substituent are both amenable to further chemical modification (e.g., oxidation of the thioether to a sulfoxide or sulfone, or elaboration of the acetyl carbonyl). The compound may therefore be procured as a versatile intermediate for the generation of focused libraries exploring the chemical space around the PDI‑inhibitor pharmacophore. Its commercial availability in ≥95 % purity [1] supports its use in multi‑step synthetic sequences without the need for extensive in‑house purification.

Quote Request

Request a Quote for 1-(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-(m-tolyl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.